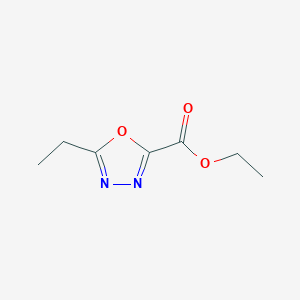

5-乙基-1,3,4-噁二唑-2-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3,4-Oxadiazoles are a class of heterocyclic compounds that contain an oxadiazole ring, which is a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . They are used in various fields due to their diverse biological activities. For example, some 1,3,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles often involves the cyclization of amidoximes . The amidoximes are obtained from the reaction of a carboxylic acid derivative with hydroxylamine. The cyclization can be achieved under various conditions, such as heating or using a catalyst .Molecular Structure Analysis

The 1,3,4-oxadiazole ring is planar and aromatic. It has two nitrogen atoms and one oxygen atom in the ring. The electronegativity of these heteroatoms allows the oxadiazole ring to accept hydrogen bonds .Chemical Reactions Analysis

The reactivity of 1,3,4-oxadiazoles depends on the substituents on the ring. They can undergo various reactions such as substitution, addition, and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazoles depend on their substituents. Generally, they are stable compounds. They have good thermal stability and are resistant to hydrolysis .科学研究应用

- 抗菌剂: 5-乙基-1,3,4-噁二唑-2-羧酸乙酯衍生物已显示出对细菌、真菌和病毒有良好的抗菌活性。 研究人员正在探索其作为新型抗生素或抗病毒药物的潜力 .

- 抗炎特性: 一些衍生物表现出抗炎作用,使其成为关节炎或炎症性疾病等疾病药物开发的有趣候选药物 .

- 杀虫剂和除草剂: 5-乙基-1,3,4-噁二唑-2-羧酸乙酯衍生物已被研究用于其杀虫和除草特性。 它们可以作为传统化学品的环保替代品 .

- 水处理: 5-乙基-1,3,4-噁二唑-2-羧酸乙酯衍生物已被研究用于其从水中去除重金属的能力。 它们的螯合特性使其在水净化过程中有效 .

- 量子化学研究: 研究人员使用计算方法来探索这些衍生物的电子结构、反应性和光谱性质。 这些研究有助于了解它们的性质并预测它们的相互作用 .

- 金属配合物: 5-乙基-1,3,4-噁二唑-2-羧酸乙酯衍生物可以与过渡金属形成稳定的配合物。 这些配合物在催化、发光和分子识别方面有应用 .

药物化学与药物开发

农业科学

材料科学

环境化学

计算化学与分子模拟

配位化学

作用机制

Target of Action

It is known that 1,3,4-oxadiazole derivatives can target various enzymes and proteins that contribute to cell proliferation .

Mode of Action

It is known that 1,3,4-oxadiazole derivatives can interact with their targets in a way that inhibits their function, thereby affecting cell proliferation .

Biochemical Pathways

It is known that 1,3,4-oxadiazole derivatives can affect various biochemical pathways related to cell proliferation .

Pharmacokinetics

It is known that 1,3,4-oxadiazole derivatives are generally sparingly soluble in water but soluble in many organic solvents . This could potentially impact the bioavailability of Ethyl 5-ethyl-1,3,4-oxadiazole-2-carboxylate.

Result of Action

It is known that 1,3,4-oxadiazole derivatives can have various biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .

Action Environment

It is known that 1,3,4-oxadiazole derivatives can be integrated into polymers and protective coatings, offering attributes such as uv protection, water resistance, and flame resistance . This suggests that environmental factors could potentially influence the action of Ethyl 5-ethyl-1,3,4-oxadiazole-2-carboxylate.

安全和危害

未来方向

属性

IUPAC Name |

ethyl 5-ethyl-1,3,4-oxadiazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-5-8-9-6(12-5)7(10)11-4-2/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWIBBFTURLSEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Benzenesulfonyl)-2-(4-ethoxyphenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2427816.png)

![2-(4-fluorophenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2427817.png)

![3-benzyl-7-((4-phenylbutan-2-yl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2427819.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide](/img/structure/B2427823.png)

![3-[[5-[2-(4,6-Dimethyl-2-methylsulfanylpyrimidin-5-yl)ethyl]-1,2,4-oxadiazol-3-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2427824.png)

![4-[1-(Cyclohexylmethyl)benzimidazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B2427828.png)

![1-[1-(4-Chloro-phenyl)-cyclopropyl]-ethanone](/img/structure/B2427829.png)

![2-cyano-N-methyl-N-[2-(3-methylphenoxy)ethyl]pyridine-3-sulfonamide](/img/structure/B2427830.png)

![(E)-4-(Dimethylamino)-N-[1-(1H-indazol-5-yl)ethyl]but-2-enamide](/img/structure/B2427832.png)